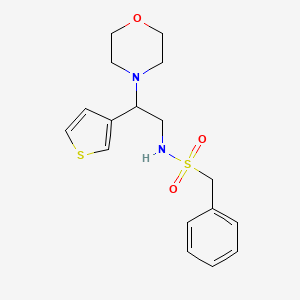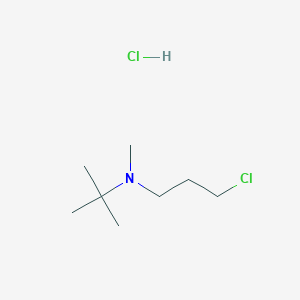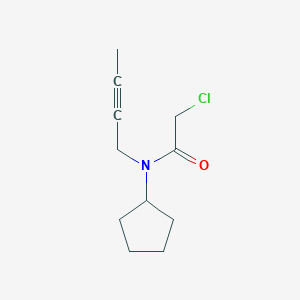
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide (BCCA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BCCA is a derivative of the GABAergic drug, gabapentin, which is commonly used to treat neuropathic pain and epilepsy. BCCA has been shown to have similar effects to gabapentin, but with greater potency and selectivity for certain receptors.
Applications De Recherche Scientifique
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has been studied for its potential applications in several areas of scientific research. One of the most promising areas is in the treatment of neuropathic pain, where N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has been shown to have greater potency and selectivity for certain receptors than gabapentin. N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has also been studied for its potential applications in the treatment of epilepsy, anxiety, and other neurological disorders.
Mécanisme D'action
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide acts by binding to the α2δ subunit of voltage-gated calcium channels, which are involved in the release of neurotransmitters from neurons. By binding to this subunit, N-But-2-ynyl-2-chloro-N-cyclopentylacetamide reduces the release of certain neurotransmitters, leading to a decrease in pain signaling and other effects.
Biochemical and Physiological Effects
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has been shown to have several biochemical and physiological effects, including a reduction in pain signaling, a decrease in anxiety-like behavior, and an increase in cognitive function. N-But-2-ynyl-2-chloro-N-cyclopentylacetamide has also been shown to have some neuroprotective effects, although more research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-But-2-ynyl-2-chloro-N-cyclopentylacetamide for lab experiments is its greater potency and selectivity for certain receptors compared to gabapentin. This can make it a more effective tool for studying the role of these receptors in various physiological processes. However, N-But-2-ynyl-2-chloro-N-cyclopentylacetamide's relatively low yield and high cost can be a limitation for some experiments.
Orientations Futures
There are several future directions for N-But-2-ynyl-2-chloro-N-cyclopentylacetamide research. One area of interest is in the development of more potent and selective derivatives of N-But-2-ynyl-2-chloro-N-cyclopentylacetamide for use in the treatment of neurological disorders. Another area of interest is in the study of N-But-2-ynyl-2-chloro-N-cyclopentylacetamide's potential neuroprotective effects and its role in preventing or delaying the onset of neurodegenerative diseases. Finally, more research is needed to better understand the mechanism of action of N-But-2-ynyl-2-chloro-N-cyclopentylacetamide and its effects on various physiological processes.
Méthodes De Synthèse
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide can be synthesized through a multistep process involving the reaction of cyclopentylmagnesium bromide with 2-chloroacetyl chloride, followed by the addition of but-2-yn-1-ol and subsequent purification steps. The yield of the final product is typically around 50%.
Propriétés
IUPAC Name |
N-but-2-ynyl-2-chloro-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-2-3-8-13(11(14)9-12)10-6-4-5-7-10/h10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNBAYZPDHICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(C1CCCC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-But-2-ynyl-2-chloro-N-cyclopentylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2600534.png)
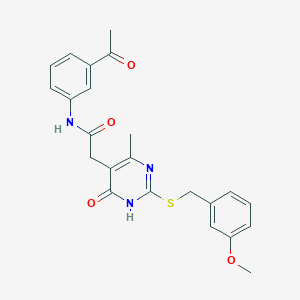
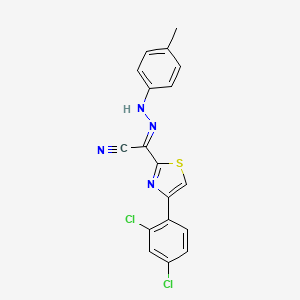
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2600539.png)
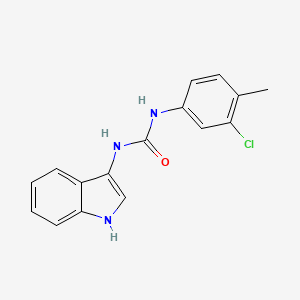
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2600543.png)
![1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(((2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2600544.png)
![N-(2-methoxy-4-methyl-phenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]thiazol-4-yl]acetamide](/img/structure/B2600545.png)
![N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B2600547.png)
![2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2600548.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2600553.png)
